molecular formula C8H6BrClF2O B13121327 2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene

2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene

Cat. No.: B13121327
M. Wt: 271.48 g/mol
InChI Key: FJGBVBOVLFZTRM-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a benzene ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, given the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of ethers or amines, while coupling reactions can result in biaryl compounds.

Scientific Research Applications

2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the difluoromethoxy group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-chloro-3-fluorobenzene
  • 1-Bromo-3-chloro-2-fluorobenzene
  • 2-Bromo-1-chloro-4-methylbenzene

Uniqueness

2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6BrClF2O

Molecular Weight

271.48 g/mol

IUPAC Name

2-bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene

InChI

InChI=1S/C8H6BrClF2O/c1-4-2-3-5(13-8(11)12)6(9)7(4)10/h2-3,8H,1H3

InChI Key

FJGBVBOVLFZTRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC(F)F)Br)Cl

Origin of Product

United States

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